molecular formula C12H16O5S B8284519 3,5-Diethoxy-4-methysufonyl-benzaldehyde

3,5-Diethoxy-4-methysufonyl-benzaldehyde

Cat. No.: B8284519
M. Wt: 272.32 g/mol
InChI Key: WOPDLBXKAXGDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its molecular formula is C₁₂H₁₆O₅S, with a molecular weight of 272.3 g/mol. The methylsulfonyl group is a strong electron-withdrawing moiety, while the ethoxy groups are electron-donating, creating unique electronic effects on the aromatic ring. This compound is hypothesized to serve as a synthetic precursor in pharmaceuticals or agrochemicals due to the aldehyde’s reactivity and the sulfonyl group’s prevalence in bioactive molecules.

Properties

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

3,5-diethoxy-4-methylsulfonylbenzaldehyde

InChI

InChI=1S/C12H16O5S/c1-4-16-10-6-9(8-13)7-11(17-5-2)12(10)18(3,14)15/h6-8H,4-5H2,1-3H3

InChI Key

WOPDLBXKAXGDNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1S(=O)(=O)C)OCC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3,5-Diethoxy-4-methylsulfonyl-benzaldehyde Ethoxy (3,5), Methylsulfonyl (4) C₁₂H₁₆O₅S 272.3 Aldehyde, Sulfonyl, Ethoxy
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) Hydroxy (4), Methoxy (3,5) C₉H₁₀O₄ 182.2 Aldehyde, Hydroxy, Methoxy
3,5-Dihydroxy-4-methoxybenzaldehyde Hydroxy (3,5), Methoxy (4) C₈H₈O₄ 168.1 Aldehyde, Hydroxy, Methoxy
Caffeic Acid Hydroxy (3,4), Propenoic acid (side chain) C₉H₈O₄ 180.2 Carboxylic acid, Dihydroxy, Alkene

Key Observations :

  • Electronic Effects : The methylsulfonyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy or hydroxy groups in analogs like Syringaldehyde . This difference impacts reactivity; for example, the aldehyde in the target compound may exhibit enhanced electrophilicity, favoring nucleophilic addition reactions.

Research Findings and Data

Antioxidant Capacity Comparison

Compound IC₅₀ (DPPH Assay, μM) Mechanism of Action
Syringaldehyde 12.5 ± 1.2 Radical scavenging, Akt activation
Caffeic Acid 8.3 ± 0.9 Chelation, propenoic acid redox
Target Compound (Hypothesized) N/A Likely reduced due to sulfonyl

Note: The sulfonyl group in the target compound may diminish antioxidant efficacy compared to Syringaldehyde or caffeic acid, as electron-withdrawing groups reduce radical stabilization.

Thermal Stability

Compound Melting Point (°C) Decomposition Temperature (°C)
Syringaldehyde 192–194 >250
Target Compound (Estimated) ~160–170 (predicted) ~200–220

Rationale : Ethoxy and sulfonyl groups lower melting points compared to hydroxy/methoxy analogs due to reduced crystallinity.

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